N-(4-methoxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide
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Overview
Description
N-(4-methoxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide: is a synthetic retinoid derivative known for its potential therapeutic applications, particularly in cancer treatment. It is a metabolite of fenretinide, a compound that has shown efficacy in inhibiting various types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide typically involves the reaction of all-trans-retinoic acid with 4-methoxyaniline under specific conditions. The process can be optimized to achieve high purity and yield .
Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and cost-effective. One-step procedures that do not require extensive purification work-up are preferred to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
N-(4-methoxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study retinoid chemistry and its derivatives.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: this compound is investigated for its potential in cancer therapy, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells
Industry: It is used in the development of new therapeutic agents and in the study of retinoid metabolism
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound inhibits enzymes such as beta-carotene oxygenase 1, stearoyl-CoA desaturase 1, and dihydroceramide Δ4-desaturase 1.
Pathways Involved: By inhibiting these enzymes, this compound affects various metabolic pathways, leading to its therapeutic effects, particularly in cancer treatment.
Comparison with Similar Compounds
N-4-Hydroxyphenylretinamide: Another metabolite of fenretinide with similar therapeutic applications.
4-Oxo-N-4-Hydroxyphenylretinamide: Known for its potent inhibitory effects on the same enzymes targeted by N-(4-methoxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide.
Uniqueness: this compound is unique in its specific inhibition of beta-carotene oxygenase 1, making it a valuable compound for studying carotenoid metabolism and developing targeted therapies .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO2/c1-20(12-17-25-22(3)11-8-18-27(25,4)5)9-7-10-21(2)19-26(29)28-23-13-15-24(30-6)16-14-23/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQHWMPFMCOGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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